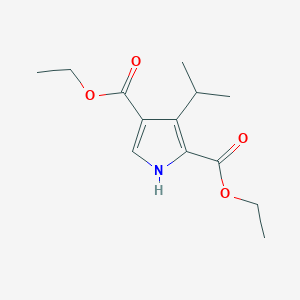

Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 3-propan-2-yl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-17-12(15)9-7-14-11(10(9)8(3)4)13(16)18-6-2/h7-8,14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOOELBWISYCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672242 | |

| Record name | Diethyl 3-(propan-2-yl)-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651744-38-6 | |

| Record name | Diethyl 3-(propan-2-yl)-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Pyrrole Ring Formation from α-Aminoaldehydes and 1,3-Dicarbonyl Compounds

A recent advanced method reported involves a zirconium-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles using N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. This approach is relevant as it allows direct formation of substituted pyrroles with high yields (up to 88%) and good stability under mild conditions (THF/1,4-dioxane and water).

- Key features:

- Use of readily prepared N-acyl α-aminoaldehydes derived from α-amino acids.

- Tolerance for a wide range of substituents including alkyl groups such as isopropyl.

- Applicable to various 1,3-dicarbonyl compounds, enabling installation of diester groups.

- Mild reaction conditions preserving stereochemistry and functional groups.

This method can be adapted for the synthesis of Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate by selecting an appropriate isopropyl-substituted aminoaldehyde and diethyl 1,3-dicarbonyl ester.

Classical Multi-Step Synthesis from β-Ketoesters and Nitrosation

An older but practical synthetic route involves the preparation of pyrrole derivatives by condensation of β-ketoesters such as ethyl acetoacetate with nitrogen sources, followed by nitrosation and reduction steps.

- Typical procedure:

- Ethyl acetoacetate is reacted with sodium nitrite in acidic medium to introduce nitroso functionality.

- Zinc powder is used to reduce intermediates, facilitating ring closure to form the pyrrole core.

- The reaction mixture is refluxed and worked up by filtration and drying to isolate diethyl pyrrole dicarboxylate derivatives.

Although this method was described for 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derivatives, it can be modified by using isopropyl-substituted β-ketoesters or related precursors to yield the target compound.

Industrial and Laboratory Scale Considerations

- Organic solvents such as tetrahydrofuran (THF), 1,4-dioxane, and acetone are commonly used.

- Catalysts including zirconium complexes or acid catalysts facilitate ring formation.

- Reaction conditions are optimized to maximize yield (typically 70–88%) and purity.

- Purification methods include crystallization, filtration, and chromatographic techniques.

- The zirconium-catalyzed method represents a modern, efficient route to substituted pyrroles with functional groups suitable for further derivatization.

- The classical nitrosation-reduction method remains relevant for initial synthesis and scale-up but may require more extensive purification.

- The choice of method depends on available starting materials, desired scale, and purity requirements.

- The isopropyl substituent at the 3-position influences the reactivity and selectivity of the pyrrole formation, necessitating tailored reaction conditions.

The preparation of this compound involves sophisticated synthetic strategies that combine modern catalytic methods and classical organic reactions. The zirconium-catalyzed synthesis using N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds offers a high-yield, versatile, and mild approach, while traditional nitrosation and reduction methods provide a practical alternative. Industrial production adapts these routes with scale-specific optimizations. The detailed understanding of these methods facilitates the efficient preparation of this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where the isopropyl or ester groups are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate has shown potential in several fields of research:

Organic Chemistry: It is used as a building block for the synthesis of more complex pyrrole derivatives.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Pharmacology: Research has explored its interactions with biological targets and its potential as a drug candidate.

Industry: It is used in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrrole Dicarboxylates

Key Observations :

- Steric Effects : The 3-isopropyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or halogens. This impacts reactivity in cyclization and N-amination reactions .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce electron density on the pyrrole ring, altering electrophilic substitution patterns.

- Halogenated Derivatives : Iodo () and chloromethyl () variants enable cross-coupling or nucleophilic substitution reactions, broadening synthetic utility.

Key Observations :

- The target compound’s cyclization at 165°C in DMF contrasts with milder conditions for chloromethylation (room temperature) .

- High yields (>80%) in the target compound’s synthesis underscore its robustness for industrial applications .

Physicochemical Properties

Table 3: Physical Properties

Biological Activity

Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate (DIP) is a pyrrole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with DIP.

Chemical Structure and Properties

DIP is characterized by its heterocyclic structure, featuring a pyrrole ring with isopropyl and diethyl ester substituents. Its molecular formula is CHNO with a molecular weight of approximately 251.28 g/mol. The unique arrangement of functional groups contributes to its potential biological activity.

Biological Activities

Research indicates that DIP exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that DIP possesses significant antimicrobial properties against various pathogens. For instance, it has been reported to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

- Anti-inflammatory Effects : DIP has demonstrated anti-inflammatory properties in several in vitro models. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antitumor Activity : Preliminary studies suggest that DIP may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated.

- Antioxidant Properties : The compound also displays antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

The exact mechanisms by which DIP exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets within cells:

- Enzyme Inhibition : DIP may inhibit specific enzymes involved in inflammatory responses or tumor progression.

- Receptor Modulation : The compound could bind to receptors involved in cellular signaling pathways, altering their activity and leading to physiological changes .

Comparative Analysis

When compared to other pyrrole derivatives, DIP shows distinct biological profiles. Below is a summary table comparing DIP with similar compounds:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Diethyl 3,4-pyrroledicarboxylate | Low | No | Moderate |

| Pyrrolopyrazine derivatives | High | Yes | Yes |

Case Studies and Research Findings

Recent studies have explored the potential applications of DIP in various fields:

- Antimicrobial Studies : A study published in MDPI highlighted the effectiveness of DIP against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Research : Research conducted on cancer cell lines indicated that DIP could induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.

- Inflammatory Disease Models : In vitro experiments demonstrated that DIP reduced the secretion of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS), pointing toward its therapeutic potential in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate?

The compound is synthesized via N-amination of pyrrole precursors using hydroxylamine derivatives like O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine, followed by cyclization with triethyl orthoformate to yield functionalized pyrrolotriazines . Additional methods include thiocyanation and sulfonation reactions, as demonstrated in analogous pyrrole derivatives, where thiocyanogen chloride or hydrogen peroxide/peracid systems are employed for functionalization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- X-ray crystallography for structural elucidation, using programs like SHELXL for refinement . Data collection with Bruker APEX2/SAINT-Plus systems ensures accurate lattice parameter determination (e.g., a = 8.82 Å, β = 97.5°) .

- FT-IR to identify carbonyl (C=O) and amine (N-H) groups.

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for antiviral agents (e.g., pyrrolotriazine scaffolds related to Remdesivir intermediates) and as a biological probe to study enzyme interactions . Its ester groups enable further derivatization for drug discovery .

Q. How should purification challenges be addressed for this compound?

Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate pure product. For thiocyanated derivatives, partial neutralization with ammonium hydroxide aids crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized for N-amination to minimize side products?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Maintain 0–25°C to prevent over-amination.

- Stoichiometry : Use 1.1–1.2 equivalents of hydroxylamine derivatives to avoid excess reagent accumulation .

- Monitoring : TLC or in-situ FT-IR tracks reaction progress.

Q. How to resolve discrepancies in crystallographic data during structure refinement?

Q. What computational methods are suitable for analyzing electronic structure and reactivity?

Q. How to design derivatives for enhanced bioactivity?

Q. What strategies mitigate batch-to-batch variability in synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.